molecular formula C9H14N4O2S B11787290 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine

5-(Piperazin-1-ylsulfonyl)pyridin-2-amine

Cat. No.: B11787290
M. Wt: 242.30 g/mol
InChI Key: CHJWMPOIZIUWDN-UHFFFAOYSA-N
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Description

5-(Piperazin-1-ylsulfonyl)pyridin-2-amine is an organic compound with the molecular formula C9H14N4O2S. This compound is known for its unique structure, which includes a piperazine ring attached to a pyridine ring via a sulfonyl group. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine typically involves the reaction of piperazine with pyridine-2-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(Piperazin-1-ylsulfonyl)pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Piperazin-1-ylsulfonyl)pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Piperazin-1-ylsulfonyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The sulfonyl group plays a crucial role in binding to the active site of enzymes, while the piperazine and pyridine rings contribute to the overall stability and specificity of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Piperazin-1-ylsulfonyl)pyridin-2-amine is unique due to the presence of both the piperazine and sulfonyl groups, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H14N4O2S

Molecular Weight

242.30 g/mol

IUPAC Name

5-piperazin-1-ylsulfonylpyridin-2-amine

InChI

InChI=1S/C9H14N4O2S/c10-9-2-1-8(7-12-9)16(14,15)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H2,10,12)

InChI Key

CHJWMPOIZIUWDN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CN=C(C=C2)N

Origin of Product

United States

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